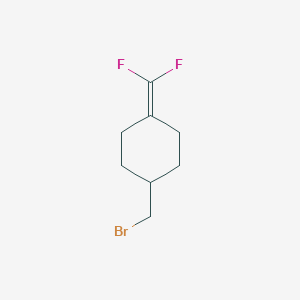
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a difluoromethylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane typically involves the bromination of cyclohexane derivatives followed by difluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the difluoromethylidene group can yield difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted cyclohexane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in difluoromethyl derivatives.
科学研究应用
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethylidene group can influence the compound’s reactivity and stability, affecting its overall biological activity.
相似化合物的比较
1-(Bromomethyl)cyclohexane: Lacks the difluoromethylidene group, making it less reactive in certain chemical reactions.
4-(Difluoromethylidene)cyclohexane: Lacks the bromomethyl group, affecting its substitution reactions.
生物活性
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound notable for its unique structural features, including a bromomethyl group and a difluoromethylidene group attached to a cyclohexane ring. These modifications enhance its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 225.07 g/mol
- Chemical Structure : The compound features a cyclohexane ring with specific substitutions that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Electrophilic Properties : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites in various biological molecules, such as proteins and nucleic acids.
- Stability and Reactivity : The difluoromethylidene group contributes to the stability of the compound while also enhancing its reactivity towards specific targets in biological systems.
Biological Activity and Applications
Research has indicated several potential applications for this compound in various fields:
1. Drug Discovery
- Investigated for its potential as a bioactive compound in drug development, particularly for targeting specific diseases.
- Its unique structure may allow it to interact with various biological pathways, making it a candidate for further pharmacological studies.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties , potentially useful in developing new antibiotics or antifungal agents. Its ability to disrupt microbial cell functions could be harnessed for therapeutic purposes .
3. Pest Control
- The compound has been explored for use as a pesticide , particularly against nematodes and fungi, due to its low toxicity to non-target organisms . This aspect is crucial for agricultural applications where environmental safety is a priority.
Case Studies
Several studies have highlighted the biological activity of this compound:
属性
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylidene)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNLGPLXUIFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














